ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate
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Overview
Description
Ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been found to inhibit the endoplasmic reticulum (er) stress pathway and apoptosis .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
The synthesis of ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate involves multiple stepsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . The reaction conditions typically involve heating under reflux and purification through crystallization or chromatography.
Chemical Reactions Analysis
Ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: The compound is being studied for its antiviral, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate can be compared with other triazolo-pyrimidine derivatives, such as:
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds are known for their topoisomerase I inhibitory activity and anticancer properties.
1,3,4-Thiadiazoles: These compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are used in the synthesis of various bioactive molecules and have shown significant biological activities.
This compound stands out due to its unique combination of neuroprotective, anti-inflammatory, and antimicrobial properties, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
ethyl 4-[[1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-3-26-17-15(23-24-26)16(20-11-21-17)25-9-13(10-25)18(27)22-14-7-5-12(6-8-14)19(28)29-4-2/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELZLVTAUDAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OCC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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